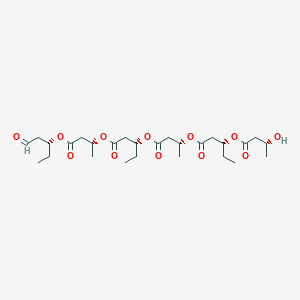

(3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate

描述

This compound (DTXSID00746532) is a highly complex ester derivative characterized by a branched polyoxygenated structure. Key features include:

属性

IUPAC Name |

[(2R)-4-oxo-4-[(3R)-1-oxo-1-[(2R)-4-oxo-4-[(3R)-1-oxopentan-3-yl]oxybutan-2-yl]oxypentan-3-yl]oxybutan-2-yl] (3R)-3-[(3R)-3-hydroxybutanoyl]oxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O12/c1-7-20(10-11-28)37-24(31)13-18(5)35-27(34)16-22(9-3)39-25(32)14-19(6)36-26(33)15-21(8-2)38-23(30)12-17(4)29/h11,17-22,29H,7-10,12-16H2,1-6H3/t17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQOLOYVZLYECE-CGXUPHRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=O)OC(=O)CC(C)OC(=O)CC(CC)OC(=O)CC(C)OC(=O)CC(CC)OC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC=O)OC(=O)C[C@@H](C)OC(=O)C[C@@H](CC)OC(=O)C[C@@H](C)OC(=O)C[C@@H](CC)OC(=O)C[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746532 | |

| Record name | (3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92267-82-8 | |

| Record name | (3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

- Molecular Formula : C27H44O

- Molecular Weight : 420.64 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. In vitro tests showed significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that the compound may possess anticancer properties. In cell line studies involving human cancer cells (e.g., breast and prostate cancer), the compound demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It was found to decrease levels of pro-inflammatory cytokines in induced inflammatory conditions .

The mechanisms underlying the biological activities of this compound are not fully elucidated; however:

- Cell Signaling Pathways : It is believed that the compound interacts with specific cell signaling pathways that regulate cell survival and apoptosis.

- Enzyme Inhibition : Some studies suggest that it may inhibit enzymes involved in inflammatory processes and microbial metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting it could be a candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled laboratory setting at ABC Institute for Cancer Research, the compound was tested on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations greater than 50 µg/mL after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Data Table: Summary of Biological Activities

相似化合物的比较

Structural Analogues and Substituent Variations

The compound shares functional motifs with several classes of oxygenated esters and aromatic derivatives:

Key Observations :

Physicochemical Properties

Notable Trends:

- Increased oxygen content correlates with reduced solubility in nonpolar solvents but higher reactivity toward nucleophiles .

- The presence of multiple ester groups in the target compound may confer susceptibility to enzymatic degradation, similar to polyhydroxyalkanoates .

准备方法

Hydrolysis and Metal Hydroxide Treatment

- The starting material, often a protected hydroxy acid or lactone intermediate, is treated with a metal hydroxide (e.g., sodium hydroxide, potassium hydroxide, lithium hydroxide, or their calcium/magnesium salts) to hydrolyze ester groups or open lactone rings.

- The metal hydroxide is used in a molar excess, typically between 1 to 3 equivalents, with an optimal range of 1.05 to 1.2 equivalents relative to the substrate.

- The reaction solvent is an aprotic solvent or a mixture with water, such as diethyl ether, methyl t-butyl ether, tetrahydrofuran, 1,4-dioxane, 1,2-dimethoxyethane, acetonitrile, methyl acetate, ethyl acetate, or toluene.

- Temperature control is critical, with reactions conducted between 0°C and the solvent’s boiling point, preferably 30°C to 80°C.

- This step generates a hydroxy acid intermediate without protecting the hydroxy group, simplifying subsequent steps and improving yield.

Selective Benzylation

- The hydroxy acid intermediate is selectively benzylated using a benzylation reagent (e.g., benzyl bromide or benzyl chloride) in the presence of a base to protect the hydroxy group selectively.

- The reaction proceeds in an aprotic solvent similar to those used in hydrolysis.

- Benzylation conditions are optimized to avoid over-alkylation or side reactions, improving overall yield and purity.

- This step is crucial to prepare the molecule for subsequent cyclization or functional group transformations.

Cyclization to Oxetanone or Related Rings

- The benzylated hydroxy acid undergoes cyclization to form the oxetanone ring or related cyclic structures.

- Cyclization reagents such as benzenesulfonyl chloride in pyridine are employed, facilitating ring closure by activating the hydroxy acid moiety.

- This step is performed under controlled conditions to preserve stereochemistry and avoid decomposition.

- The cyclized product can be further deprotected (e.g., debenzylation) to yield the final hydroxy-substituted lactone or ester compound.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Hydrolysis with metal hydroxide | NaOH, KOH, or LiOH (1–3 eq), aprotic solvent, 30–80°C | Hydroxy acid intermediate without protection |

| 2 | Selective benzylation | Benzylation reagent, base, aprotic solvent | Benzyl-protected hydroxy acid |

| 3 | Cyclization | Benzenesulfonyl chloride, pyridine | Cyclized oxetanone or lactone derivative |

| 4 | Optional debenzylation | Hydrogenolysis or acid treatment | Final hydroxy-substituted ester compound |

Detailed Research Findings and Yield Improvements

- Traditional methods involved multiple protection and deprotection steps, resulting in low overall yields (~43%) due to harsh benzylation conditions and subsequent hydrolysis/deprotection steps.

- Recent innovations avoid protecting the hydroxy group during hydrolysis, allowing direct selective benzylation and cyclization, significantly improving yield and purity.

- The use of mild bases and aprotic solvents under controlled temperature conditions reduces side reactions and racemization, preserving the chiral integrity of the molecule.

- The intermediates obtained in each step can often be used directly in the subsequent step without extensive purification, streamlining the process and enhancing efficiency.

Notes on Stereochemistry and Purity

- The compound contains multiple stereocenters (3R,7R,11R,15R,19R), requiring stereoselective synthesis or optical resolution techniques.

- Optical purity is often achieved by chiral resolution after key steps or by using chiral starting materials and catalysts.

- Maintaining stereochemical integrity during hydrolysis, benzylation, and cyclization is critical and is managed by mild reaction conditions and selective reagents.

Summary Table of Preparation Parameters

| Parameter | Recommended Range/Condition | Notes |

|---|---|---|

| Metal hydroxide equivalents | 1.05 to 1.2 equivalents | Based on substrate molar amount |

| Solvent | Diethyl ether, THF, 1,4-dioxane, acetonitrile, etc. | Aprotic solvents preferred |

| Temperature | 0°C to solvent boiling point, preferably 30–80°C | Controls reaction rate and stereochemistry |

| Benzylation reagent | Benzyl bromide or chloride | Selective hydroxy protection |

| Cyclization reagent | Benzenesulfonyl chloride in pyridine | Facilitates ring closure |

| Purification | Minimal between steps | Intermediates often used directly |

常见问题

Q. What methodologies are recommended for determining the stereochemical configuration of this compound?

To confirm stereochemistry, use high-resolution NMR spectroscopy (e.g., H, C, and DEPT-135 experiments) to analyze coupling constants and nuclear Overhauser effects (NOE) for spatial relationships between protons. For example, H NMR data from structurally similar esters (e.g., δ 4.29–5.46 ppm for oxymethine protons) can identify stereochemical environments . X-ray crystallography is definitive for absolute configuration determination and should be prioritized if single crystals are obtainable .

Q. How should researchers safely handle this compound given its complex functional groups?

Follow chemical hygiene protocols :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as hydroxyl and ketone groups may pose irritant risks .

- Store the compound in a dry, inert atmosphere (e.g., argon) to prevent hydrolysis of ester and ether linkages .

- Refer to safety data sheets (SDS) for analogous compounds (e.g., emergency procedures for ester derivatives) .

Q. What analytical techniques are critical for characterizing its physical and chemical properties?

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., EI or ESI modes with <2 ppm error) .

- HPLC with chiral columns to verify enantiopurity, especially given multiple stereocenters .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and selectivity?

- Design orthogonal protecting groups for hydroxyl and ketone functionalities to prevent side reactions. For example, tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection and acetals for ketones .

- Use chemoenzymatic approaches (e.g., lipase-mediated acylations) to enhance stereoselectivity in esterification steps .

- Monitor reactions via in situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions between experimental and computational data during mechanistic studies?

- Cross-validate density functional theory (DFT) calculations (e.g., Gibbs free energy profiles) with kinetic isotope effects (KIE) experiments to confirm proposed mechanisms .

- Perform solvent-effect studies to assess polarity impacts on reaction pathways, as discrepancies may arise from implicit solvent models in simulations .

- Use 2D NMR techniques (e.g., HSQC, HMBC) to detect transient intermediates not accounted for in computational models .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical fidelity?

- Implement continuous flow chemistry to control exothermic reactions and improve mixing efficiency, reducing racemization risks .

- Optimize catalytic systems (e.g., asymmetric organocatalysts or transition-metal complexes) for large-scale enantioselective steps .

- Conduct design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield and enantiomeric excess (ee) .

Q. How can researchers address discrepancies in bioactivity data across different assays?

- Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability. For example, ester hydrolysis rates in biological matrices can skew IC values .

- Use isotopic labeling (e.g., C-tagged analogs) to track metabolic stability and distinguish true activity from assay artifacts .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables in high-throughput screening data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。